Antimycobacterial Activity: Dual-Substituted Chalcone vs. Mono-Substituted Analogs Against M. tuberculosis H₃₇Rv
In a systematic evaluation of 41 chalcones against M. tuberculosis H₃₇Rv, the target compound (Compound 21: 4'-CH₃/4-OCH₃) demonstrated a MIC₅₀ of 66.9 ± 6.2 µM. In contrast, the mono-substituted analog bearing only the 4'-methyl group (Compound 16: 4'-CH₃/H) was completely inactive against M. bovis BCG (MIC₅₀ >449.9 µM) and was not advanced to H₃₇Rv testing due to lack of activity [1]. The mono-4-methoxy analog (Compound 6: H/4-OCH₃) showed only weak BCG activity (MIC₅₀ 255.9 µM) [1]. This demonstrates that both the 4'-methyl and 4-methoxy substituents are required in combination to achieve meaningful antimycobacterial potency.
| Evidence Dimension | MIC₅₀ against M. tuberculosis H₃₇Rv in bacterial culture |
|---|---|
| Target Compound Data | 66.9 ± 6.2 µM (Compound 21: 4'-CH₃, 4-OCH₃) |
| Comparator Or Baseline | Compound 16 (4'-CH₃, H): MIC₅₀ >449.9 µM against BCG; Compound 6 (H, 4-OCH₃): MIC₅₀ 255.9 µM against BCG |
| Quantified Difference | Target compound ≥6.7-fold more potent than mono-4'-methyl analog; ≥3.8-fold more potent than mono-4-methoxy analog (based on BCG MIC₅₀) |
| Conditions | M. tuberculosis H₃₇Rv and M. bovis BCG axenic culture; MIC determined by resazurin reduction assay; rifampicin positive control MIC₅₀ 0.11 µM |
Why This Matters
This directly quantifies the synergistic contribution of the dual 4'-methyl/4-methoxy substitution pattern for antimycobacterial applications, enabling rational procurement over mono-substituted chalcones that lack meaningful anti-TB activity.
- [1] Ventura, T. L. B.; Calixto, S. D.; Lassounskaia, E.; et al. Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach. Molecules 2015, 20(5), 8072–8093. View Source
